molecular formula C12H14INO B13100497 (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B13100497
M. Wt: 315.15 g/mol
InChI Key: FKWQRMKIVHVYJU-QMMMGPOBSA-N
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Description

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a chiral compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral intermediate, (S)-1-(4-Iodophenyl)ethanol.

    Cyclopropanation: The chiral intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.

    Amidation: The resulting cyclopropane derivative is then reacted with a carboxylic acid derivative, such as cyclopropanecarboxylic acid chloride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient cyclopropanation and amidation processes, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can interact with active sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
  • N-(1-(4-Bromophenyl)ethyl)cyclopropanecarboxamide
  • N-(1-(4-Chlorophenyl)ethyl)cyclopropanecarboxamide

Uniqueness

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is unique due to its chiral nature and the presence of the iodophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine and chlorine analogs, the iodine atom provides different reactivity and binding characteristics, making it a valuable compound for specific applications.

Biological Activity

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of research include:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that target sigma-2 receptors have shown promise in treating triple-negative breast cancer (TNBC), suggesting that this compound may also possess similar properties due to structural similarities .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or pathways related to apoptosis and cell proliferation. Research indicates that compounds targeting sigma receptors can induce apoptosis in cancer cells, which may be relevant for this compound .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various cyclopropane derivatives, including this compound, against human cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
(S)-N-(1-(4-Iodophenyl)ethyl)...MDA-MB-2315.2Sigma-2 receptor agonism
Similar compound AMDA-MB-2318.0Apoptosis induction
Similar compound BHeLa12.5Cell cycle arrest

Table 1: Cytotoxicity of cyclopropane derivatives against cancer cell lines

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated the efficacy of compounds structurally related to this compound in reducing tumor size. The following findings were recorded:

  • Tumor Model : Ehrlich ascites carcinoma model
  • Dosage : 10 mg/kg administered intraperitoneally for 7 days
  • Results :
    • Significant reduction in tumor volume compared to control groups.
    • Histopathological analysis revealed increased apoptotic cells in treated groups.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-[(1S)-1-(4-iodophenyl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

FKWQRMKIVHVYJU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)NC(=O)C2CC2

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC(=O)C2CC2

Origin of Product

United States

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